灰黄素 B

描述

Griseolutein B is a compound produced by the bacterium species Streptomyces griseoluteus . This bacterium has been isolated from soil in Tokyo, Japan . Griseolutein B is known for its antibacterial properties against both gram-positive and gram-negative bacteria .

Synthesis Analysis

The synthesis of Griseolutein B involves the reductive cyclization of 2-Nitrodiphenylamines to phenazines by sodium borohydride in ethanolic sodium ethoxide solution . This method has been used to provide the first synthesis of griseoluteic acid and thence of griseolutein A, confirming the allotted structures, and of methyl diacetylgriseolutein B .

Molecular Structure Analysis

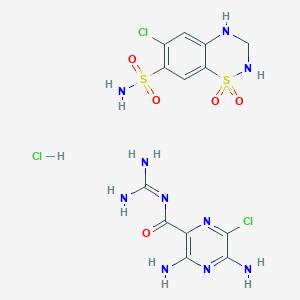

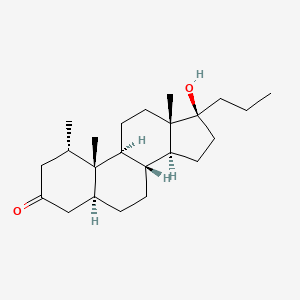

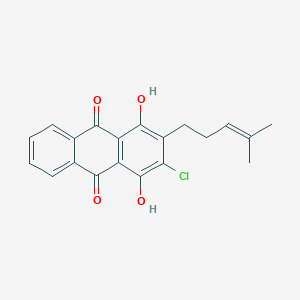

Griseolutein B was concluded to be 1-methoxy-4-[(1, 2-dihydroxyethoxy) methyl]-9-carboxyphenazine . It has one methoxyl group, two acetyl groups, and one carboxyl group, but no C-methyl group or N-oxide group .

Chemical Reactions Analysis

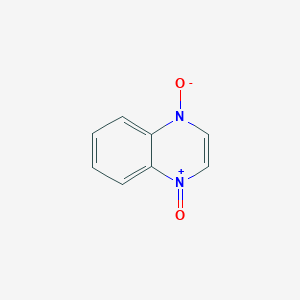

Alkaline hydrolysis of diacetylgriseolutein-B gives griseoluteic acid . Distillation of griseoluteic acid with zinc dust gives phenazine, 1-methoxyphenazine, and another compound .

Physical And Chemical Properties Analysis

Griseolutein B and A were purified by the counter-current distribution method . Diacetylgriseolutein-B was easily purified and crystallized .

科学研究应用

杀菌剂

灰黄素 B 是一种杀菌剂,对革兰氏阳性菌和一些革兰氏阴性菌特别有效。研究表明,其毒性随着细胞密度的增加而降低,表明其具有选择性细菌靶向的潜力。重要的是,灰黄素 B 不会导致细胞 DNA 大量降解,表明其具有可用于开发新抗菌药物的特异性作用机制 (Hori 等人,1978)。

化学结构和合成

对灰黄素 B 结构的研究对于理解其生物活性至关重要。灰黄素 B 的完整结构被确认为 1-甲氧基-4-[(1, 2-二羟基乙氧基) 甲基]-9-羧基吩嗪,这对于合成灰黄素 B 的衍生物和类似物以进行进一步的生物学研究至关重要。这些结构见解促进了探索其在包括药物在内的各个科学领域的潜在应用 (Nakamura,1958)。

对癌细胞的影响

灰黄素 B 已证明对艾利希氏癌和 HeLa 细胞有影响。其对哺乳动物的低毒性和抑菌作用使其成为癌症研究进一步探索的候选者。灰黄素 B 抑制某些癌细胞生长的能力为其作为化疗剂或开发新抗癌药物的模型化合物提供了潜在用途 (Ogata,1959)。

抗生素生产

灰黄素 B 由灰黄链霉菌作为其抗生素阵列的一部分产生,突出了其在细菌自然防御机制中的作用。了解导致灰黄链霉菌产生灰黄素 B 的条件和过程可以为利用和优化其生产以用于医疗或工业应用的生物技术方法提供信息 (Umezawa 等人,1950)。

作用机制

安全和危害

未来方向

Microbial pigments like Griseolutein B are gaining more attention in current research due to their widely perceived applications as natural food colorants, textiles, antimicrobial activities, and cytotoxic activities . This indicates that the future generation will depend on microbial pigments over synthetic colorants for sustainable livelihood .

属性

IUPAC Name |

6-(1,2-dihydroxyethoxymethyl)-9-methoxyphenazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6/c1-24-12-6-5-9(8-25-13(21)7-20)14-16(12)19-15-10(17(22)23)3-2-4-11(15)18-14/h2-6,13,20-21H,7-8H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHVCMQHJHPGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)COC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80911569 | |

| Record name | 6-[(1,2-Dihydroxyethoxy)methyl]-9-methoxyphenazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Griseolutein B | |

CAS RN |

2072-68-6, 11029-63-3 | |

| Record name | Griseolutein B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002072686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[(1,2-Dihydroxyethoxy)methyl]-9-methoxyphenazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1212057.png)

![[3-(4-Chlorophenyl)-3-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic acid](/img/structure/B1212060.png)